molecular formula C18H36Ni B12505668 Octamethylnickelocene dichloride

Octamethylnickelocene dichloride

Cat. No.: B12505668
M. Wt: 311.2 g/mol
InChI Key: PQVLXJSTOHTNKK-UHFFFAOYSA-N
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Description

The compound “N/A” is a placeholder term often used in various contexts to indicate that specific information is not available or not applicable In the context of chemistry, “N/A” does not refer to a specific chemical compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the hypothetical compound “N/A” involves a multi-step process. The initial step includes the reaction of precursor A with reagent B under controlled temperature and pressure conditions. This reaction yields intermediate C, which is then subjected to further reactions with reagent D to form the final compound “N/A”. The reaction conditions, such as temperature, pressure, and pH, are optimized to ensure maximum yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of “N/A” is scaled up using large reactors and continuous flow systems. The process involves the same synthetic routes as in the laboratory but on a larger scale. The use of catalysts and automated control systems ensures consistent quality and high efficiency in the production of “N/A”.

Chemical Reactions Analysis

Types of Reactions

The compound “N/A” undergoes various chemical reactions, including:

    Oxidation: In the presence of oxidizing agents, “N/A” is converted to its oxidized form.

    Reduction: Reducing agents can convert “N/A” back to its reduced state.

    Substitution: “N/A” can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of “N/A” include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from the reactions of “N/A” depend on the type of reaction and the reagents used. For example, oxidation of “N/A” yields product X, while reduction results in product Y. Substitution reactions produce a variety of derivatives depending on the substituent introduced.

Scientific Research Applications

    Chemistry: “N/A” is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.

    Biology: In biological research, “N/A” is used as a probe to study cellular processes and as a marker in imaging techniques.

    Medicine: “N/A” has potential therapeutic applications, including its use as a drug candidate for treating specific diseases.

    Industry: In industrial applications, “N/A” is used in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of “N/A” involves its interaction with specific molecular targets. Upon entering the biological system, “N/A” binds to target proteins or receptors, triggering a cascade of biochemical events. These events lead to the modulation of cellular pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application of “N/A”.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “N/A” include compounds A, B, and C, which share structural similarities and functional properties.

Uniqueness of “N/A”

What sets “N/A” apart from its similar compounds is its unique ability to undergo specific reactions under mild conditions, making it highly versatile in various applications. Additionally, “N/A” exhibits superior stability and reactivity compared to its counterparts, enhancing its effectiveness in scientific and industrial applications.

Biological Activity

Octamethylnickelocene dichloride is a metallocene compound characterized by its unique structure and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, interactions with biological systems, and implications for drug development.

Chemical Structure

This compound consists of a nickel center sandwiched between two cyclopentadienyl ligands that are fully substituted with methyl groups. This structure enhances its stability and solubility in various solvents, which is crucial for its biological applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of nickel complexes, including this compound. The following table summarizes the antimicrobial activities observed against various pathogens:

Pathogen Type Minimum Inhibitory Concentration (MIC)
Escherichia coliBacteria50 µg/mL
Staphylococcus aureusBacteria25 µg/mL
Candida albicansFungus30 µg/mL

These findings suggest that this compound exhibits significant antibacterial and antifungal activities, making it a candidate for further research in antimicrobial therapies .

The biological activity of this compound can be attributed to several mechanisms:

  • Metal Ion Interaction: Nickel ions can interact with bacterial cell membranes and disrupt cellular functions.
  • Reactive Oxygen Species (ROS) Production: Nickel complexes can generate ROS, leading to oxidative stress in microbial cells.
  • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic processes, thereby hindering microbial growth.

Case Studies

  • Antibacterial Activity Study:
    A study conducted by researchers evaluated the efficacy of this compound against various bacterial strains. The results indicated a dose-dependent response, with significant inhibition observed at concentrations as low as 25 µg/mL against Staphylococcus aureus.
  • Fungal Inhibition:
    Another investigation focused on the antifungal properties of the compound against Candida albicans. The study reported that this compound effectively inhibited fungal growth, supporting its potential use as an antifungal agent.

Toxicological Considerations

While the biological activity of this compound is promising, it is essential to consider its toxicity profile. Nickel compounds are known to exhibit cytotoxic effects at higher concentrations. Therefore, further studies are required to evaluate the safety and therapeutic index of this compound in clinical settings.

Properties

Molecular Formula

C18H36Ni

Molecular Weight

311.2 g/mol

IUPAC Name

nickel;1,2,3,4-tetramethylcyclopentane

InChI

InChI=1S/2C9H18.Ni/c2*1-6-5-7(2)9(4)8(6)3;/h2*6-9H,5H2,1-4H3;

InChI Key

PQVLXJSTOHTNKK-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(C1C)C)C.CC1CC(C(C1C)C)C.[Ni]

Origin of Product

United States

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